molecular formula C17H12Cl3N3 B2509745 N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine CAS No. 320422-70-6

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine

Cat. No. B2509745
M. Wt: 364.65
InChI Key: VOXALXVFXPAOQL-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine is a useful research compound. Its molecular formula is C17H12Cl3N3 and its molecular weight is 364.65. The purity is usually 95%.
BenchChem offers high-quality N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis Applications

Heterocyclic Compound Synthesis

A key application of derivatives similar to N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine lies in the synthesis of heterocyclic compounds. These compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, are valuable for their diverse biological activities and potential as pharmaceuticals. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors (Gomaa & Ali, 2020).

Anticancer Agents

Pyrazoline derivatives, related to the structural framework of the compound , have been intensively studied for their anticancer properties. Research has focused on developing synthetic strategies to produce new anticancer agents, showcasing the significant biological activity of pyrazoline derivatives. These efforts contribute to the rational design of new leads for anticancer compounds, highlighting the potential of pyrazoline-based structures in medicinal chemistry (Ray et al., 2022).

properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-(2,6-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3/c1-23-17(20)12(15(22-23)11-6-3-2-4-7-11)10-21-16-13(18)8-5-9-14(16)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXALXVFXPAOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine

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